molecular formula C10H16O2 B13625647 1-Cyclopentyl-3-ethoxyprop-2-en-1-one

1-Cyclopentyl-3-ethoxyprop-2-en-1-one

Cat. No.: B13625647
M. Wt: 168.23 g/mol
InChI Key: OZGFQYLRJHEZMB-BQYQJAHWSA-N
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Description

1-Cyclopentyl-3-ethoxyprop-2-en-1-one is an α,β-unsaturated ketone (enone) featuring a cyclopentyl group at the 1-position and an ethoxy substituent at the 3-position of the propenone backbone. The cyclopentyl group introduces steric bulk and conformational flexibility, while the ethoxy group provides electron-donating effects through resonance, activating the enone system toward nucleophilic attack.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(E)-1-cyclopentyl-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C10H16O2/c1-2-12-8-7-10(11)9-5-3-4-6-9/h7-9H,2-6H2,1H3/b8-7+

InChI Key

OZGFQYLRJHEZMB-BQYQJAHWSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1CCCC1

Canonical SMILES

CCOC=CC(=O)C1CCCC1

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopentyl-3-ethoxyprop-2-en-1-one can be achieved through several routes. One common method involves the Claisen condensation reaction, where an ester reacts with a ketone in the presence of a strong base to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

1-Cyclopentyl-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-3-ethoxyprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: This compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-3-ethoxyprop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Cyclopropyl-3-ethoxyprop-2-en-1-one (PubChem: Structural Analog)

  • Structural Difference : The cyclopropyl group (3-membered ring) replaces cyclopentyl.
  • Electronic Effects: Cyclopropyl’s angle strain may enhance conjugation with the enone system compared to cyclopentyl. Stability: Cyclopropane’s inherent ring strain could lower thermal stability relative to the cyclopentyl analog.
  • Applications : Likely used in strained-ring chemistry or as a precursor for bioactive molecules .

1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one (Hairui Chem: HR319665)

  • Structural Difference : A chlorothiophene group replaces cyclopentyl.
  • Key Implications: Electronic Effects: The electron-withdrawing chlorine and sulfur heteroatom create a polarized enone system, reducing nucleophilicity at the β-carbon. Aromaticity: Thiophene’s aromaticity may enhance π-stacking interactions, influencing crystallinity or solubility. Reactivity: Potential for electrophilic substitution at the thiophene ring, diverging from cyclopentyl’s aliphatic reactivity.
  • Applications : Suitable for synthesizing heterocyclic compounds or optoelectronic materials .

1-Ethyl-3-methylcyclopent-1-ene (MFCD00061053)

  • Structural Difference: A cyclopentene core with ethyl/methyl substituents instead of an enone system.
  • Key Implications: Conjugation: Lack of enone conjugation reduces electrophilicity, limiting utility as a Michael acceptor. Physical Properties: Lower polarity likely reduces solubility in polar solvents compared to the ethoxy-substituted enone.
  • Applications: May serve as a monomer in polymer chemistry or a hydrophobic scaffold .

(E)-1-Phenyl-3-(2-thienyl)-2-propen-1-one

  • Structural Difference : Phenyl and thienyl groups replace cyclopentyl and ethoxy.
  • Key Implications: Stereoelectronic Effects: The (E)-configuration enforces planarity, enhancing conjugation and UV absorption. Reactivity: Thienyl sulfur may coordinate metals, enabling catalytic applications absent in the cyclopentyl analog.
  • Applications : Candidate for organic electronics or metal-organic frameworks .

Comparative Data Table

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)* Predicted Properties
1-Cyclopentyl-3-ethoxyprop-2-en-1-one Cyclopentyl, ethoxy Enone ~196.3 High steric bulk, moderate electrophilicity
1-Cyclopropyl-3-ethoxyprop-2-en-1-one Cyclopropyl, ethoxy Enone ~168.2 Increased ring strain, higher reactivity
1-(5-Chlorothiophen-2-yl)-3-ethoxy... Chlorothiophene, ethoxy Enone, aromatic ~230.7 Polarized enone, aromatic interactions
1-Ethyl-3-methylcyclopent-1-ene Ethyl, methyl Cyclopentene ~112.2 Nonpolar, sterically hindered
(E)-1-Phenyl-3-(2-thienyl)-2-propen-1-one Phenyl, thienyl Enone, aromatic ~214.3 Planar structure, metal coordination sites

*Calculated based on molecular formulas.

Research Findings and Implications

  • Electronic Modulation : Ethoxy and cyclopentyl groups in the target compound balance electron donation and steric effects, making it versatile for controlled nucleophilic additions. In contrast, chlorothiophene derivatives prioritize electrophilic pathways .
  • Thermal Stability : Cyclopentyl’s larger ring likely improves thermal stability over cyclopropyl analogs, critical for high-temperature reactions .
  • Material Science Potential: Thiophene- and phenyl-substituted enones () exhibit enhanced π-interactions, whereas the cyclopentyl variant may excel in flexible ligand design .

Biological Activity

1-Cyclopentyl-3-ethoxyprop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Basic Information

PropertyValue
Molecular FormulaC₈H₁₂O₂
Molecular Weight140.18 g/mol
IUPAC Name(E)-1-cyclopentyl-3-ethoxyprop-2-en-1-one
InChIInChI=1S/C8H12O2/c1-2-10-6-5-8(9)7-3-4-7/h5-7H,2-4H2,1H3/b6-5+
InChI KeyTZGLCYQLUBUVIS-AATRIKPKSA-N
Isomeric SMILESCCO/C=C/C(=O)C1CC1

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membrane integrity or interfering with metabolic processes.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades that regulate cell survival and death. The enone functional group is believed to play a crucial role in these interactions by forming covalent bonds with nucleophilic sites on proteins.

The proposed mechanism of action involves the following steps:

  • Michael Addition : The enone group undergoes Michael addition with nucleophiles found in biological systems.
  • Covalent Bond Formation : This reaction leads to the formation of stable covalent bonds with proteins, altering their function.
  • Modulation of Biochemical Pathways : These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) value of 50 µg/mL against Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Study 2: Anticancer Activity in vitro

In vitro studies reported in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The compound exhibited IC50 values ranging from 20 to 30 µM across different cancer types, indicating significant cytotoxicity. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting that the compound effectively triggers programmed cell death.

Study 3: Mechanistic Insights

Further mechanistic studies using proteomic approaches identified several target proteins affected by this compound. Notably, proteins involved in cell cycle regulation and apoptosis were among the primary targets. This study provided insights into how the compound modulates cellular functions at a molecular level.

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